molecular formula C8H6Br4 B1266051 1,2-Bis(dibromomethyl)benzene CAS No. 13209-15-9

1,2-Bis(dibromomethyl)benzene

Cat. No. B1266051
CAS RN: 13209-15-9
M. Wt: 421.75 g/mol
InChI Key: LNAOKZKISWEZNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-bis(dibromomethyl)benzene and its derivatives has been a subject of interest in the development of polymers and other complex molecules. For example, its synthesis was crucial in the study of liquid-crystalline polyethers based on conformational isomerism, highlighting its importance in creating materials with specific phase behaviors (Percec et al., 1992).

Molecular Structure Analysis

The molecular structure of 1,2-bis(dibromomethyl)benzene derivatives has been analyzed through various spectroscopic and crystallographic methods. For instance, the X-ray structure determination of 1,2-bis(pentaphenylphenyl)benzene, a related compound, revealed a C2-symmetric conformation, offering insights into the electronic and structural features of such compounds (Nguyen et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1,2-bis(dibromomethyl)benzene are key to synthesizing novel materials and understanding their reactivity. A study on bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes provided insight into the versatile chemistry of these compounds, demonstrating their utility in various organic transformations (Reus et al., 2012).

Physical Properties Analysis

The physical properties of compounds related to 1,2-bis(dibromomethyl)benzene, such as their phase behavior and mesomorphic properties, have been studied to understand their potential applications in materials science. For example, new mesogenic compounds with unconventional molecular structures based on 1,2-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] demonstrated classical nematic and/or smectic phases, indicating their potential in liquid crystal technology (Matsuzaki & Matsunaga, 1993).

Chemical Properties Analysis

Exploring the chemical properties of 1,2-bis(dibromomethyl)benzene derivatives helps in understanding their reactivity and stability. The synthesis and characterization of stable hypervalent carbon compounds bearing a 2,6-bis(p-substituted phenyloxymethyl)benzene ligand showed a symmetrical structure, providing insights into the electron distribution and bonding nature of such compounds (Akiba et al., 2005).

Scientific Research Applications

Chemical Reactions and Synthesis

1,2-Bis(dibromomethyl)benzene is a versatile chemical used in various synthetic reactions. A study highlighted its role in the synthesis of 2,3-dicyanonaphthalene and its derivatives, where potassium iodide's presence facilitated the reaction (Chen et al., 2014). Additionally, its utility in the improved synthesis of 1,2-bis(trimethylsilyl)benzenes, crucial for efficient benzyne precursors and luminescent materials, was demonstrated (Lorbach et al., 2010).

Organic Chemistry and Material Science

Substituted-benzene-1,2-dicarbaldehydes were synthesized using 1,2-bis(dibromomethyl)benzenes, showcasing its significance in producing key organic compounds (Peter et al., 2007). Furthermore, its role in synthesizing bis(dibromomethyl)arenes as precursors for aromatic dialdehydes, used in material chemistry, was noted for its efficiency and safety improvements over traditional methods (Bodzioch et al., 2016).

Crystallography

The study of dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes provided insights into the crystal packing patterns dominated by Br...Br contacts and C-H...Br hydrogen bonds. This research is crucial in understanding molecular interactions in crystal structures (Kuś et al., 2023).

Photovoltaic Applications

In the realm of renewable energy, 1,2-bis(dibromomethyl)benzene was used in synthesizing main-chain fullerene polymers, proposed as promising materials for photovoltaic devices due to their modular structure and electronic activity (Hiorns et al., 2009).

Catalysis and Asymmetric Hydrogenation

The compound also found applications in catalysis, as observed in the synthesis of rigid P-chiral phosphine ligands for asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Metallurgy and Solvent Extraction

In metallurgy, 1,2-bis(dibromomethyl)benzene was part of a solvent extraction system aimed at the selective separation of palladium(II) from secondary raw materials, highlighting its application in resource recovery and recycling (Traeger et al., 2012).

Safety And Hazards

1,2-Bis(dibromomethyl)benzene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2-bis(dibromomethyl)benzene
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InChI

InChI=1S/C8H6Br4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAOKZKISWEZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
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DSSTOX Substance ID

DTXSID7022255
Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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Molecular Weight

421.75 g/mol
Source PubChem
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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Product Name

1,2-Bis(dibromomethyl)benzene

CAS RN

13209-15-9
Record name α,α,α′,α′-Tetrabromo-o-xylene
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Record name 1,2-Bis(dibromomethyl)benzene
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Record name Benzene, 1,2-bis(dibromomethyl)-
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Record name alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene
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Record name 1,2-BIS(DIBROMOMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
H Kakiya, H Shinokubo, K Oshima - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
Treatment of trialkyl(dibromomethyl)silanes with trialkylmanganates, derived from manganese(II) chloride and three molar amounts of Grignard reagents or alkyllithiums, provided (E)-1-…
Number of citations: 24 www.journal.csj.jp
P Kuś, PG Jones, J Kusz, M Książek - Acta Crystallographica Section …, 2023 - scripts.iucr.org
The structures of six benzene and three naphthalene derivatives involving bromo, bromomethyl and dibromomethyl substituents, namely, 1,3-dibromo-5-(dibromomethyl)benzene, …
Number of citations: 6 scripts.iucr.org
JD Ferrara, D Solooki, C Tessier-Youngs… - … Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Structure of benzo[b]biphenylene Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 45 Part 1 Pages …
Number of citations: 5 scripts.iucr.org
SK Fang, HY Lin, KY Chen - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C8H6Br4, intramolecular C—H⋯Br hydrogen bonds generate two S(6) rings. The two geminal bromine-atom substituents point to opposite sides of the aromatic …
Number of citations: 1 scripts.iucr.org
L Chen, X Chen, Q Zhang, Y Shen - Chinese Journal of Organic …, 2014 - sioc-journal.cn
1, 2-双 (二溴甲基) 苯及 4 位取代衍生物与反丁烯二腈在 N, N-二甲基甲酰胺中反应 12 h 没有新的产物生成, 在同样的条件下, 加入碘化钾可使反应发生, 主产物是 2, 3-二氰基萘及其 6 位取代…
Number of citations: 2 sioc-journal.cn
C Reutel, E Weber, U Henseler, M Jansen - Journal of crystallographic …, 1993 - Springer
Crystal structure determination reveals that the unknown cycloaddition product between maleic anhydride, cyclopentadiene, and 1,2-bis(dibromomethyl)benzene has a nona-cyclic …
Number of citations: 3 link.springer.com
PC Zhu, DH Wang, K Lu, N Mani - Science in China Series B: Chemistry, 2007 - Springer
Substituted-benzene-1,2-dicarbaldehydes were synthesized by the reaction of substituted-1,2-bis(dibromomethyl) benzenes with fuming sulfuric acid, followed by hydrolysis. The yields …
Number of citations: 6 link.springer.com
JW Barton, MK Shepherd, RJ Willis - Journal of the Chemical Society …, 1986 - pubs.rsc.org
The simultaneous generation of 1,2-dibromobenzocyclobutene and 5,6-bis(bromomethylene)cyclohexa-1,3-diene gives benzo[b]biphenylene directly. Annelated derivatives of this ring …
Number of citations: 16 pubs.rsc.org
RA Khairullin, MB Gazizov, YS Kirillina… - Russian Journal of …, 2019 - Springer
Acyclic phthalaldehyde diacetal without cyclic 1,3-dihydro-1,3-dimethoxybenzo[c]furan impurity has been obtained via the reaction of 1,2-bis(dibromomethyl)benzene with trimethyl …
Number of citations: 1 link.springer.com
MB Gazizov, RA Khairullin, SY Ivanova… - Russian Chemical …, 2019 - Springer
A new synthesis of phthalaldehyde that avoided formation of HBr involved treatment of 1,2-bis(dibromomethyl)benzene with trimethyl orthoformate (1: 6, 90 C, 10 mol.% ZnCl 2 ) to …
Number of citations: 1 link.springer.com

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